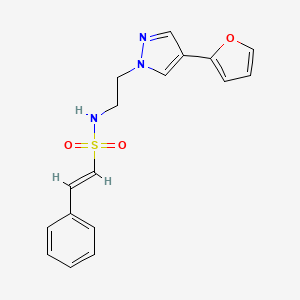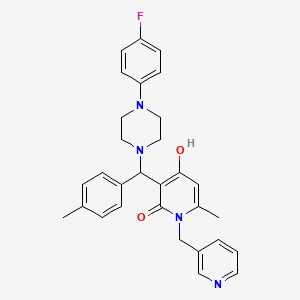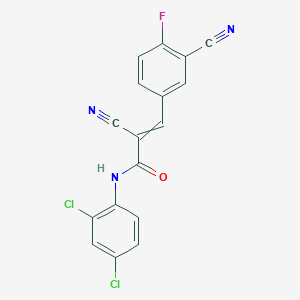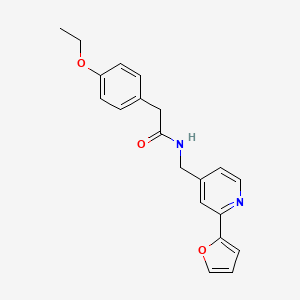![molecular formula C16H22N2O B2697942 3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 107606-88-2](/img/structure/B2697942.png)
3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one” is a chemical compound with a complex structure . It belongs to the class of compounds known as diazabicyclononanes .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied . It was established by X-ray structure analysis that several 3,7-dialkyl- or 3,7-diarylalkyl-3,7-diazabicyclononan-9-ones have a chair-boat conformation due to the interaction between the C = O ketone and N-R groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight and InChI code .Applications De Recherche Scientifique
Structural and Conformational Studies
- Conformational Analysis : Research by Gálvez et al. (1985) on diazabicyclanones and diazabicyclanols, including derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one, reveals insights into their structural conformations. These compounds adopt different conformations based on the solvent, with a flattened chair-chair conformation noted in certain solutions. The study provides foundational knowledge about the structural flexibility of these compounds (Gálvez et al., 1985).
Pharmaceutical Research
- Intramolecular Redox Reactions : Vatsadze et al. (2006) describe a stereoselective intramolecular redox reaction in 3,7-diazabicyclo[3.3.1]nonan-9-one systems, showcasing the potential for novel synthetic pathways in pharmaceutical chemistry (Vatsadze et al., 2006).
Delivery System Applications
- Liposomal Delivery Systems : Veremeeva et al. (2021) demonstrated that 3,7-diazabicyclo[3.3.1]nonane derivatives can be used in liposomal delivery systems. These compounds, when incorporated into liposomal membranes, can significantly increase permeability under certain conditions, like pH changes, indicating their potential as pH-sensitive agents in drug delivery (Veremeeva et al., 2021).
Additional Applications
- Formation of Derivatives : Kuznetsov et al. (2014) explored the condensation of 3,7-di(tert-butyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with dialdehydes to form new compounds. This research contributes to the understanding of how diazabicyclo compounds can be manipulated to create various derivatives with potential applications in material science and pharmaceuticals (Kuznetsov et al., 2014).
Orientations Futures
The future directions for “3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one” and similar compounds could involve further exploration of their potential applications in asymmetric catalysis, anticancer therapies, ion receptors, metallocycles, and molecular tweezers . Additionally, the introduction of different fragments, chiral including, in the bicyclic structure of bispidine allows preparation of ligands with prescribed properties for specific metal-complex transformations .
Propriétés
IUPAC Name |
3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-15-9-17-10-16(2,14(15)19)12-18(11-15)8-13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZLFKFDCKAGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1=O)(CN(C2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2697862.png)
![4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2697863.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide](/img/structure/B2697865.png)

![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)



![{1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2697878.png)

